molecular formula C9H12O3 B13072407 3-Cyclopropanecarbonyloxan-4-one

3-Cyclopropanecarbonyloxan-4-one

Cat. No.: B13072407
M. Wt: 168.19 g/mol
InChI Key: MSWCAAHWOYRJJY-UHFFFAOYSA-N
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Description

3-Cyclopropanecarbonyloxan-4-one is an organic compound with the molecular formula C₉H₁₂O₃ It is a cyclic compound featuring a cyclopropane ring attached to an oxan-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropanecarbonyloxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropanecarbonyl chloride with oxan-4-one in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropanecarbonyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxan-4-one moiety to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropanecarbonyloxan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropanecarbonyloxan-4-one involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Similar in structure but lacks the oxan-4-one moiety.

    Cyclopropanecarbonyl chloride: A precursor in the synthesis of 3-Cyclopropanecarbonyloxan-4-one.

    Oxan-4-one: The core structure without the cyclopropane ring.

Uniqueness

This compound is unique due to the combination of the cyclopropane ring and the oxan-4-one moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the individual components.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-(cyclopropanecarbonyl)oxan-4-one

InChI

InChI=1S/C9H12O3/c10-8-3-4-12-5-7(8)9(11)6-1-2-6/h6-7H,1-5H2

InChI Key

MSWCAAHWOYRJJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2COCCC2=O

Origin of Product

United States

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